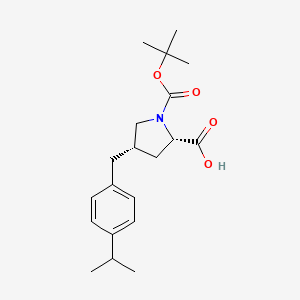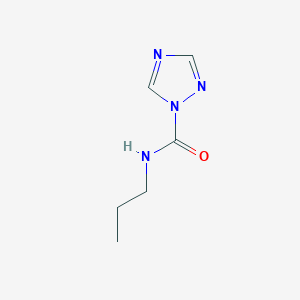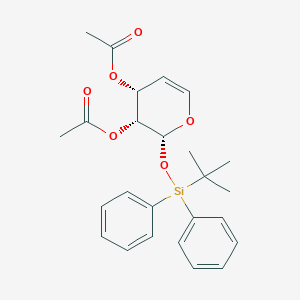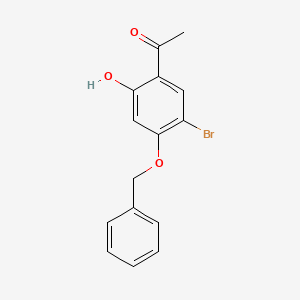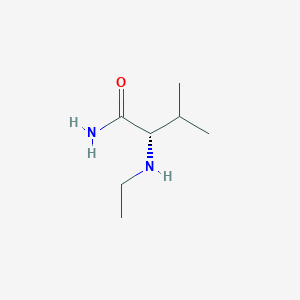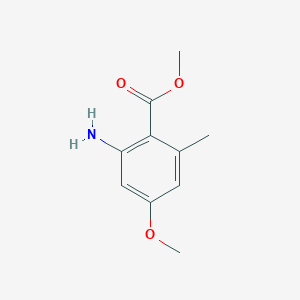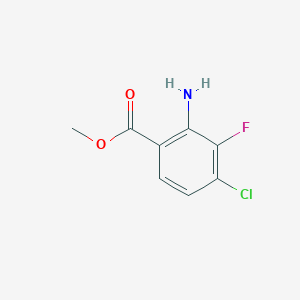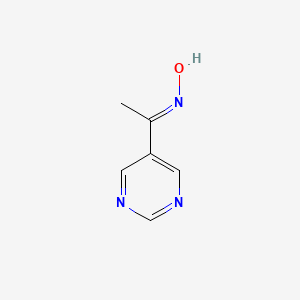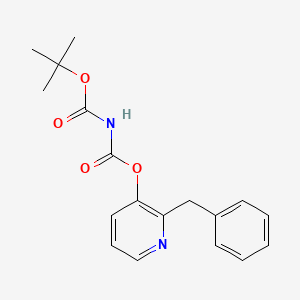
Boc-2-benzylpyridin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-benzylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.36 g/mol . It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides . The Boc group (tert-butoxycarbonyl) can be removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-2-benzylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the protection of the amine group with the Boc group. The general synthetic route involves the reaction of 2-benzylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2-benzylpyridin-3-ylcarbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Boc-2-benzylpyridin-3-ylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-2-benzylpyridin-3-ylcarbamate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-2-benzylpyridine: Similar in structure but lacks the carbamate linkage.
Boc-3-pyridylcarbamate: Similar protecting group but with a different substitution pattern on the pyridine ring.
Uniqueness
Boc-2-benzylpyridin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of both the Boc group and the benzyl group on the pyridine ring. This combination provides unique reactivity and stability, making it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1260810-99-8 |
|---|---|
Molekularformel |
C18H20N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl N-(2-benzylpyridin-3-yl)oxycarbonylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-16(21)23-15-10-7-11-19-14(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
WKOUJAJBDIMBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)OC1=C(N=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
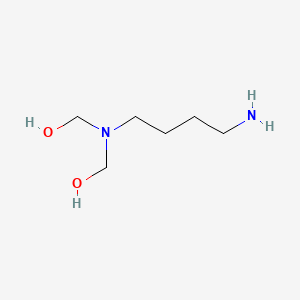
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
